1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde chemical structure and properties
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde chemical structure and properties
An In-depth Technical Guide to 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
Executive Summary
This guide provides a comprehensive technical overview of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The indole-3-carbaldehyde scaffold is a cornerstone in the development of novel therapeutic agents due to its prevalence in bioactive natural products and its versatile reactivity.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthetic protocol via the Vilsmeier-Haack reaction, and characteristic spectroscopic data of the title compound. Furthermore, it explores the molecule's reactivity and its potential as a key intermediate for drug discovery professionals, researchers, and scientists.
Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][3] Among its many derivatives, indole-3-carbaldehyde (I3A) has emerged as a particularly valuable scaffold for synthetic modification.[1][4] The aldehyde functional group at the C3 position is not only a key feature of many natural products but also serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like condensations and Schiff base formations.[4][5]
Substitution at the N1 position of the indole ring, as seen in 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde, allows for the fine-tuning of the molecule's steric and electronic properties. This modification can significantly influence its solubility, metabolic stability, and biological activity, making such derivatives highly valuable as intermediates in drug development programs targeting a wide array of diseases, including cancer, inflammation, and microbial infections.[1][2]
Chemical Structure and Physicochemical Properties
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde features a planar indole bicyclic system, with a formyl (-CHO) group at the C3 position and a 2-methoxyethyl group attached to the nitrogen atom (N1). The methoxyethyl side chain introduces flexibility and potential hydrogen bond accepting sites, which can be crucial for molecular recognition and binding to biological targets.
Figure 1: Chemical Structure of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde.
Physicochemical Data Summary
The key properties of the title compound are summarized below. This data is essential for planning synthetic transformations, purification procedures, and formulation studies.
| Property | Value | Source |
| CAS Number | 102505-18-8 | Internal Database |
| Molecular Formula | C₁₂H₁₃NO₂ | [6] |
| Molecular Weight | 203.24 g/mol | [6] |
| Appearance | Typically an off-white to beige crystalline powder | [7] (by analogy) |
| Melting Point | Not explicitly reported; parent indole-3-carbaldehyde melts at 193-198 °C | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO, Methanol, Dichloromethane | [7] (by analogy) |
| Boiling Point | >260 °C (estimated) | [7] (by analogy) |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][10] The electron-rich indole ring attacks this electrophile, preferentially at the C3 position, leading to an intermediate that hydrolyzes upon basic work-up to yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol describes a self-validating, field-proven methodology for the synthesis of 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde from its corresponding N-substituted indole precursor.
Materials:
-
1-(2-Methoxyethyl)-1H-indole (1 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equiv.)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation (Causality: Generation of the Electrophile):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice bath. This is critical to control the exothermic reaction and prevent degradation of the reagent.
-
Slowly add POCl₃ (1.2-1.5 equiv.) dropwise to the cooled DMF with vigorous stirring over 30 minutes. A thick, crystalline precipitate of the Vilsmeier reagent may form.[9][11]
-
-
Formylation Reaction (Causality: Electrophilic Aromatic Substitution):
-
In a separate flask, dissolve the starting material, 1-(2-Methoxyethyl)-1H-indole (1 equiv.), in a minimal amount of anhydrous DMF.
-
Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[9][11] The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Hydrolysis (Causality: Product Formation and Neutralization):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline (pH > 8).[9] This step is often exothermic and may cause foaming. The product typically precipitates as a solid.
-
-
Isolation and Purification (Causality: Obtaining a Pure, Characterized Product):
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent like DCM or ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Further purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the final, pure 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde.[9]
-
Figure 2: Synthetic Workflow for 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde.
Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques. Based on analogous structures reported in the literature, the following spectral data are expected:[11][12]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehyde Proton (-CHO): A characteristic singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm.[11][12][13]
-
Indole Ring Protons: A complex multiplet pattern between δ 7.2-8.3 ppm. The proton at the C2 position will appear as a singlet, often the most downfield of the ring protons (around δ 8.3 ppm).[11]
-
Methoxyethyl Protons (-CH₂CH₂OCH₃): Two triplets are expected for the methylene groups. The N-CH₂ protons will likely appear around δ 4.2-4.4 ppm, and the O-CH₂ protons around δ 3.6-3.8 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three methyl protons will be observed around δ 3.3-3.4 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl (C=O): A signal in the highly deshielded region, approximately δ 185 ppm.[11]
-
Indole Carbons: Signals between δ 110-140 ppm.
-
Methoxyethyl Carbons: Signals for the N-CH₂, O-CH₂, and O-CH₃ carbons will appear in the upfield region of the spectrum.
-
-
IR (Infrared) Spectroscopy:
-
A strong, sharp absorption band for the aldehyde C=O stretch is expected around 1640-1680 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed.
-
A prominent C-O stretching band for the methoxy group will be present around 1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) corresponding to the molecular weight of 203.24 would be observed, confirming the compound's identity.
-
Reactivity and Applications in Drug Development
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a versatile chemical intermediate. Its value lies in the reactivity of both the indole nucleus and the aldehyde functional group.
-
Aldehyde Group Transformations: The formyl group is a gateway to a vast number of derivatives. It readily undergoes:
-
Reductive Amination: To produce various substituted tryptamine analogs.
-
Wittig and Horner-Wadsworth-Emmons reactions: To extend the carbon chain and form alkenes.
-
Condensation Reactions (Knoevenagel, Aldol): To react with active methylene compounds, forming α,β-unsaturated systems which are themselves valuable synthetic intermediates.[1][4]
-
Schiff Base Formation: Reaction with primary amines to form imines, which can be used as ligands or reduced to secondary amines.[5]
-
-
Role as a Building Block: This compound serves as an excellent starting point for synthesizing more complex heterocyclic systems. The indole-3-carbaldehyde scaffold has been used to develop compounds with a wide range of biological activities, including:
The N-methoxyethyl group can enhance pharmacokinetic properties, such as solubility and cell permeability, making this particular derivative an attractive building block for modern drug discovery campaigns.
Conclusion
1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde is a valuable and synthetically accessible chemical entity. Its structure combines the privileged indole core with a versatile aldehyde handle and a property-modifying N-substituent. The robust and scalable Vilsmeier-Haack synthesis makes it readily available for researchers. Its proven utility as a precursor to a wide range of biologically active molecules ensures its continued importance for scientists and professionals in the fields of medicinal chemistry and drug development.
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